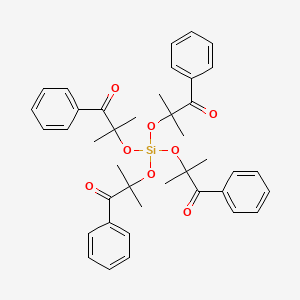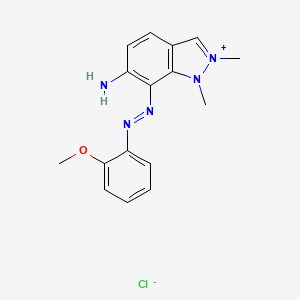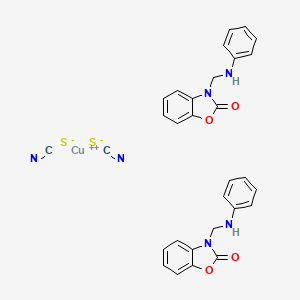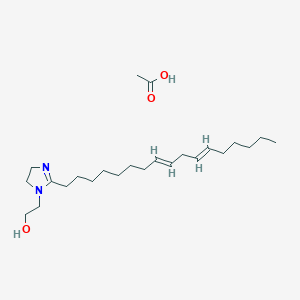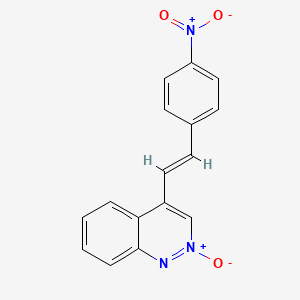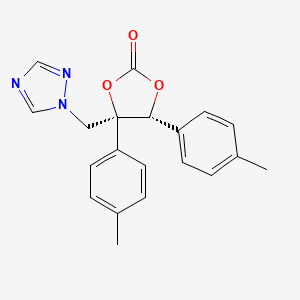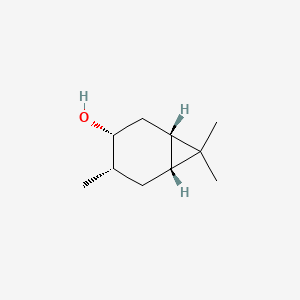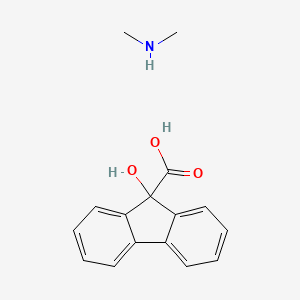
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate is a synthetic organic compound with the molecular formula C16H16N4O3S. It is known for its vibrant color and is often used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate typically involves the diazotization of 4-amino-1-naphthylamine followed by coupling with m-aminobenzenesulphonic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid, and the resulting diazonium salt is then reacted with the coupling component to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of the corresponding amines.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include sulphones and sulphonamides.
Reduction: The primary products are 4-amino-1-naphthylamine and m-aminobenzenesulphonic acid.
Substitution: Products depend on the nucleophile used but can include various substituted benzenesulphonates.
Scientific Research Applications
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate involves its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in its binding affinity and stability. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, leading to its diverse applications .
Comparison with Similar Compounds
Similar Compounds
- Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate
- Ammonium m-((4-amino-2-naphthyl)azo)benzenesulphonate
- Ammonium m-((4-amino-3-naphthyl)azo)benzenesulphonate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its vibrant color make it particularly valuable in various applications compared to its analogs .
Properties
CAS No. |
83006-57-9 |
|---|---|
Molecular Formula |
C16H16N4O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
azanium;3-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H13N3O3S.H3N/c17-15-8-9-16(14-7-2-1-6-13(14)15)19-18-11-4-3-5-12(10-11)23(20,21)22;/h1-10H,17H2,(H,20,21,22);1H3 |
InChI Key |
WYRXKKLOIZVPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


